Ticarcillin sodium

Description

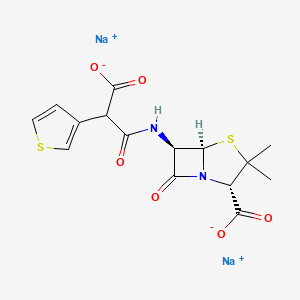

Ticarcillin sodium is a semisynthetic, broad-spectrum β-lactam antibiotic belonging to the carboxypenicillin class. It inhibits bacterial cell wall synthesis by targeting penicillin-binding proteins (PBPs), particularly effective against Gram-negative pathogens like Pseudomonas aeruginosa. Introduced in the 1970s, it is often combined with clavulanate potassium (a β-lactamase inhibitor) to enhance efficacy against β-lactamase-producing bacteria . Its molecular structure includes R and S isomers, which exhibit distinct pharmacokinetic profiles in vivo .

Properties

IUPAC Name |

disodium;(2S,5R,6R)-6-[(2-carboxylato-2-thiophen-3-ylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O6S2.2Na/c1-15(2)9(14(22)23)17-11(19)8(12(17)25-15)16-10(18)7(13(20)21)6-3-4-24-5-6;;/h3-5,7-9,12H,1-2H3,(H,16,18)(H,20,21)(H,22,23);;/q;2*+1/p-2/t7?,8-,9+,12-;;/m1../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBBCUBMBMZNEME-UBXQQCHXSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CSC=C3)C(=O)[O-])C(=O)[O-])C.[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)C(C3=CSC=C3)C(=O)[O-])C(=O)[O-])C.[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2Na2O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8045561 | |

| Record name | Ticarcillin disodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8045561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

428.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4697-14-7 | |

| Record name | Ticarcillin disodium [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004697147 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ticarcillin disodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8045561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S,5R,6R)-6-[[(2R)-Carboxy-3-thienylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid disodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Formation of Mixed Anhydride

3-Thiophene malonic acid reacts with pivaloyl chloride in the presence of triethylamine at controlled temperatures (-10°C to 10°C) to form a mixed anhydride. This step avoids the use of highly corrosive reagents like thionyl chloride, which were prevalent in earlier methods. Key parameters include:

Silanization of 6-Aminopenicillanic Acid (6-APA)

6-APA is treated with N,O-bis(trimethylsilyl)acetamide (BSA) at 20–40°C to form a silylated intermediate. This step protects the β-lactam ring from degradation under basic conditions, addressing a major limitation of earlier synthetic routes.

Coupling Reaction

The mixed anhydride and silylated 6-APA react at -5–5°C to form ticarcillin acid. Temperature control is critical to prevent β-lactam ring opening. Post-reaction, dichloromethane is removed via vacuum distillation, and the product is extracted into ethyl acetate.

Salt Formation with Sodium Iso-Octoate

Ticarcillin acid is converted to its disodium salt using sodium iso-octoate in methanol/ethyl acetate (1:3 v/v). Crystallization at 20–30°C yields this compound with:

Crystallization-Based Purification (Post-Synthetic Modification)

Post-synthetic crystallization methods enhance product stability and reduce residual solvents. A representative protocol involves:

-

Extraction : Ticarcillin acid is extracted into butyl acetate or dichloromethane at -5–50°C.

-

Decolorization : Activated carbon removes impurities, achieving HPLC purity >98%.

-

Salt Formation : Sodium iso-octoate or sodium methoxide is added to induce crystallization.

-

Drying : Vacuum drying at 20–80°C yields a stable crystalline form.

Key Data :

| Parameter | Crystallization Method | Freeze-Drying (Legacy Method) |

|---|---|---|

| Yield | 78–91.9% | 70–75% |

| Purity (HPLC) | 99.1–99.6% | 93.9–96.4% |

| Moisture Content | 2.1% | 4.6% |

| Major Impurity | <0.6% | 1.0–3.6% |

Crystallization avoids the high water content (4.6%) and instability associated with freeze-drying.

Legacy Methods and Their Limitations

Thionyl Chloride-Mediated Chlorination

Early syntheses used thionyl chloride to convert 3-thiophene malonic acid diethyl ester into an acyl chloride intermediate. Despite moderate yields (70–75%), this method faced criticism for:

Freeze-Drying (Lyophilization)

Freeze-drying aqueous solutions of ticarcillin acid and sodium bicarbonate produced amorphous solids with:

-

Variable Purity : 93.9–96.4% due to incomplete removal of byproducts.

-

High Moisture : 4.6% water content, accelerating hydrolytic degradation.

Comparative Analysis of Industrial Methods

The mixed anhydride method outperforms legacy approaches in yield and purity while using environmentally benign solvents.

Environmental and Regulatory Considerations

Modern methods align with green chemistry principles by:

-

Eliminating Toxic Reagents : Replacing thionyl chloride with pivaloyl chloride reduces hazardous waste.

-

Solvent Recovery : Dichloromethane and ethyl acetate are recycled via vacuum distillation, minimizing environmental discharge.

-

Reduced Energy Input : Lower reaction temperatures (-10°C vs. 54–68°C) cut energy consumption by ~40%.

Regulatory filings emphasize control of residual solvents (e.g., methanol <3,000 ppm) and sodium content (15.6 mmol/vial) .

Scientific Research Applications

Clinical Applications

Ticarcillin sodium is indicated for the treatment of infections caused by susceptible strains of both gram-positive and gram-negative bacteria. Its primary uses include:

- Septicemia and Bacteremia : Effective against β-lactamase-producing strains of Klebsiella spp., E. coli, S. aureus, and Pseudomonas aeruginosa .

- Lower Respiratory Infections : Treats pneumonia caused by resistant strains such as Haemophilus influenzae and Staphylococcus aureus .

- Urinary Tract Infections : Utilized for complicated urinary tract infections due to its broad-spectrum activity .

Combination Therapy

The combination of ticarcillin with clavulanate potassium (marketed as Timentin) enhances its efficacy against β-lactamase-producing organisms, which are typically resistant to many β-lactam antibiotics. Clavulanate acts as a β-lactamase inhibitor, allowing ticarcillin to retain its activity against resistant strains .

Pharmacokinetics

Ticarcillin has a half-life of approximately 1.1 hours in healthy individuals, with a volume of distribution that supports its use in severe infections requiring high doses . The drug is administered intravenously, allowing for rapid therapeutic levels in the bloodstream.

Nephroprotective Effects

A study demonstrated that coadministration of sodium ticarcillin with gentamicin significantly reduced nephrotoxicity in rat models with salt-depleted diets. This protective effect was attributed to the sodium load provided by ticarcillin rather than a direct interaction with gentamicin .

Efficacy in Cystic Fibrosis Patients

Research indicates that high-dose intermittent administration of ticarcillin-clavulanate is beneficial in pediatric cystic fibrosis patients, particularly those with Pseudomonas aeruginosa infections. This approach has shown improved clinical outcomes compared to standard therapies .

Adverse Effects and Safety Profile

Common adverse effects associated with ticarcillin include rash, nausea, diarrhea, and phlebitis at the injection site . Monitoring for these reactions is essential during treatment to ensure patient safety.

Summary Table of Applications

| Application Area | Specific Use Cases | Efficacy Against |

|---|---|---|

| Septicemia | Infections from Klebsiella, E. coli, S. aureus | Broad-spectrum activity |

| Lower Respiratory Infections | Pneumonia from resistant strains | Effective against H. influenzae |

| Urinary Tract Infections | Complicated UTIs | Effective against gram-negative bacteria |

| Combination Therapy | With clavulanate for β-lactamase-producing bacteria | Enhanced efficacy |

Mechanism of Action

Ticarcillin sodium exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) on the bacterial cell membrane, preventing the cross-linking of peptidoglycan chains, which is essential for cell wall strength and rigidity. This leads to cell lysis and death of the bacteria .

Comparison with Similar Compounds

Ticarcillin Sodium vs. Carbenicillin

- Spectrum of Activity: Ticarcillin is 2–4× more potent against P. aeruginosa than carbenicillin but less active against Gram-positive cocci . Both share similar activity against most Gram-negative bacilli.

- Pharmacokinetics :

- Half-life : Ticarcillin (t1/2β ~1.2–1.5 hours) and carbenicillin (t1/2β ~1 hour) have comparable elimination rates, but ticarcillin achieves higher urinary concentrations .

- Dosage : Ticarcillin requires half to two-thirds the dosage of carbenicillin for equivalent efficacy, reducing sodium load (5 mEq/g for ticarcillin vs. 4.7 mEq/g for carbenicillin) .

- Safety :

Both induce dose-dependent platelet dysfunction, but ticarcillin at ≤200 mg/kg/day causes milder defects than carbenicillin .

| Parameter | This compound | Carbenicillin |

|---|---|---|

| P. aeruginosa MIC50 | 16–32 mg/L | 64–128 mg/L |

| Sodium Content | 5 mEq/g | 4.7 mEq/g |

| Platelet Dysfunction | Moderate at 300 mg/kg/day | Severe at 300 mg/kg/day |

This compound vs. Piperacillin

- Spectrum :

Piperacillin (a ureidopenicillin) has broader activity against Klebsiella and Enterococcus faecalis but comparable anti-pseudomonal efficacy . - Pharmacokinetics :

- Clinical Use :

Piperacillin is preferred for severe Pseudomonas infections due to enhanced Gram-positive coverage .

| Parameter | This compound | Piperacillin |

|---|---|---|

| E. faecalis Coverage | Limited | Moderate |

| Vd (L/kg) | 0.15 | 0.18 |

| Urinary Concentration | ~2000–3000 µg/mL | ~1500–2500 µg/mL |

This compound vs. Mezlocillin

- Spectrum :

Mezlocillin (a ureidopenicillin) matches ticarcillin’s anti-pseudomonal activity but is superior against Klebsiella and E. faecalis . - Pharmacokinetics: Both have similar half-lives (~1.2 hours), but mezlocillin’s broader spectrum limits its use in pseudomonal monotherapy.

| Parameter | This compound | Mezlocillin |

|---|---|---|

| Klebsiella Activity | Moderate | High |

| E. faecalis Coverage | Limited | Moderate |

Ticarcillin-Clavulanate vs. Other β-Lactam Combinations

- Efficacy :

Ticarcillin-clavulanate (15:1 ratio) shows cure rates (85%) comparable to clindamycin-gentamicin (81%) in postpartum endometritis, with advantages in cost and toxicity . - Pharmacokinetics :

Clavulanate increases ticarcillin’s blood concentration and extends its half-life by inhibiting β-lactamases .

| Parameter | Ticarcillin-Clavulanate | Piperacillin-Tazobactam |

|---|---|---|

| β-Lactamase Inhibition | Strong | Strong |

| B. fragilis Coverage | Moderate | High |

Unique Properties of this compound

- Isomerism : The R and S isomers of ticarcillin exhibit different elimination rates (R isomer: slower; S isomer: similar to clavulanate) .

- Off-Target Effects: Binds S.

Tables and Data Sources :

Biological Activity

Ticarcillin sodium, a semi-synthetic penicillin antibiotic, exhibits a broad spectrum of antibacterial activity, particularly against gram-negative bacteria. This article explores its biological activity, mechanisms of action, pharmacokinetics, and clinical applications based on diverse research findings.

Overview of this compound

This compound is derived from 6-amino-penicillanic acid and is primarily used in combination with clavulanate potassium to enhance its efficacy against beta-lactamase-producing organisms. Its chemical structure allows it to maintain activity against certain resistant strains of bacteria, making it a vital tool in treating serious infections.

Antibacterial Spectrum

This compound demonstrates significant activity against various pathogens, particularly:

- Gram-negative bacteria : Notably effective against Pseudomonas aeruginosa, Escherichia coli, Klebsiella pneumoniae, and Proteus mirabilis.

- Gram-positive bacteria : While less active than against gram-negative organisms, it retains effectiveness against some strains of Staphylococcus aureus and Staphylococcus epidermidis .

Table 1: Antibacterial Activity of this compound

| Pathogen | Sensitivity to this compound |

|---|---|

| Pseudomonas aeruginosa | Highly sensitive |

| Escherichia coli | Sensitive |

| Klebsiella pneumoniae | Sensitive |

| Staphylococcus aureus | Variable sensitivity |

| Bacteroides fragilis | Sensitive |

This compound functions by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), disrupting the cross-linking of peptidoglycan layers essential for bacterial cell wall integrity. This leads to cell lysis and death, particularly in actively dividing bacteria.

Pharmacokinetics

Ticarcillin is administered parenterally due to poor oral bioavailability. After intravenous administration, it achieves peak serum concentrations rapidly. The pharmacokinetic profile indicates:

- Half-life : Approximately 1.1 hours in healthy adults .

- Volume of distribution : High distribution in body tissues.

- Elimination : Primarily via renal excretion; dosage adjustments are necessary in patients with renal impairment .

Clinical Applications

This compound is commonly used in combination with clavulanate potassium (marketed as TIMENTIN) to treat various infections, including:

- Respiratory tract infections

- Urinary tract infections

- Intra-abdominal infections

- Skin and soft tissue infections

The combination enhances the antibiotic's efficacy by protecting it from degradation by beta-lactamases produced by resistant bacteria .

Case Studies and Research Findings

-

Combination Therapy Efficacy :

A study demonstrated that ticarcillin combined with clavulanate significantly improved treatment outcomes in patients with infections caused by beta-lactamase-producing bacteria. The combination was shown to be effective against resistant strains that were otherwise untreatable with ticarcillin alone . -

Nephroprotective Effects :

Research indicated that coadministration of this compound with aminoglycosides like gentamicin reduces nephrotoxicity associated with aminoglycoside therapy. This protective effect is attributed to the sodium load provided by ticarcillin rather than a direct interaction between the drugs . -

In Vitro Studies :

In vitro studies have confirmed that ticarcillin exhibits enhanced activity when combined with clavulanate against a range of resistant bacterial strains. The bactericidal effects were pronounced in kinetic models simulating human dosing conditions .

Q & A

Q. What are the standard analytical methods for assessing the purity and potency of ticarcillin sodium in pharmaceutical research?

To evaluate purity and potency, researchers should follow pharmacopeial guidelines such as the USP monograph for Ticarcillin Monosodium. Key methods include:

- pH-Adjusted Phosphate Buffer System : Prepare a sodium phosphate buffer (pH 4.3 ± 0.1) to solubilize the compound for spectrophotometric or chromatographic analysis .

- HPLC Assay : Use reverse-phase chromatography with UV detection (e.g., 220 nm) to quantify this compound against a reference standard. Column selection (C18) and mobile phase composition (e.g., acetonitrile-phosphate buffer) must be optimized to resolve degradation products .

- Bacterial Endotoxin Testing : Employ the Limulus Amebocyte Lysate (LAL) assay to ensure compliance with sterility requirements for injectable formulations .

Q. How should researchers design in vitro experiments to evaluate the bactericidal activity of this compound against Gram-negative pathogens?

- Minimum Inhibitory Concentration (MIC) Assays : Use broth microdilution methods per CLSI guidelines. Prepare serial dilutions of this compound in cation-adjusted Mueller-Hinton broth and inoculate with standardized bacterial suspensions (e.g., Pseudomonas aeruginosa). Incubate at 35°C for 18–24 hours and assess turbidity .

- Time-Kill Kinetics : Combine this compound at 1x, 2x, and 4x MIC with bacterial cultures, sampling at 0, 2, 4, 6, 8, and 24 hours. Plot log CFU/mL reductions to determine concentration-dependent vs. time-dependent activity .

Advanced Research Questions

Q. What methodological strategies can resolve contradictions in reported synergistic effects between this compound and β-lactamase inhibitors?

- Dose-Ranging Combination Studies : Test fixed ratios of this compound with clavulanic acid or tazobactam (e.g., 1:1 to 1:4) using checkerboard assays. Calculate fractional inhibitory concentration (FIC) indices to classify synergy (FIC ≤0.5), indifference (0.5 < FIC ≤4), or antagonism (FIC >4) .

- Mechanistic Validation : Perform enzymatic inhibition assays to quantify β-lactamase activity in the presence of inhibitors. Use nitrocefin hydrolysis assays to confirm inhibitor efficacy .

Q. How can researchers optimize HPLC parameters to distinguish this compound from its degradation products in stability studies?

- Degradation Forced Testing : Expose this compound to stress conditions (e.g., 40°C/75% RH for 6 months, acidic/alkaline hydrolysis, oxidative stress). Monitor degradation via peak area changes in HPLC chromatograms .

- Method Optimization : Adjust column temperature (25–40°C), flow rate (0.8–1.2 mL/min), and gradient elution (e.g., 10–30% acetonitrile over 20 minutes) to achieve baseline separation of degradation peaks. Validate specificity, linearity (R² ≥0.995), and recovery (90–110%) .

Q. What experimental approaches are recommended to evaluate the stability of this compound in parenteral formulations under varying storage conditions?

- Long-Term Stability Studies : Store formulations at 2–8°C, 25°C/60% RH, and 40°C/75% RH. Assess potency (HPLC), pH, particulate formation, and endotoxin levels at 0, 3, 6, 9, 12, and 24 months .

- Accelerated Stability Testing : Use Arrhenius modeling to predict shelf life by analyzing degradation kinetics at elevated temperatures (e.g., 50–60°C) .

Q. How can researchers address discrepancies in pharmacokinetic (PK) data for this compound across preclinical models?

- Interspecies Scaling : Normalize doses using allometric principles (e.g., body surface area) and compare PK parameters (Cmax, AUC, t½) between rodents, rabbits, and primates. Validate with in vitro hepatocyte metabolism assays .

- Protein Binding Adjustments : Measure free drug concentrations using ultrafiltration or equilibrium dialysis, as protein binding varies significantly between species and affects antimicrobial efficacy .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.